Methyl 4-azido-2-(2-azidoethyl)butanoate

Bioconjugation Click Chemistry Dual Labeling

Methyl 4-azido-2-(2-azidoethyl)butanoate (CAS 2119574-76-2) is a heterobifunctional organic azide compound bearing two chemically distinct azido groups — a primary alkyl azide at the γ-position and a secondary alkyl azide on the β-branched ethyl side chain — on a central butanoate ester scaffold. With a molecular formula of C₇H₁₂N₆O₂ and an average molecular weight of 212.21 g/mol, this compound belongs to the class of multi-azide ester building blocks used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, polymer crosslinking, and the construction of complex molecular architectures via sequential bioconjugation.

Molecular Formula C7H12N6O2
Molecular Weight 212.213
CAS No. 2119574-76-2
Cat. No. B2493585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-azido-2-(2-azidoethyl)butanoate
CAS2119574-76-2
Molecular FormulaC7H12N6O2
Molecular Weight212.213
Structural Identifiers
SMILESCOC(=O)C(CCN=[N+]=[N-])CCN=[N+]=[N-]
InChIInChI=1S/C7H12N6O2/c1-15-7(14)6(2-4-10-12-8)3-5-11-13-9/h6H,2-5H2,1H3
InChIKeyKUKBGTZEADUIBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-azido-2-(2-azidoethyl)butanoate (CAS 2119574-76-2): A Specialized Diazide Building Block for Stepwise Bioconjugation


Methyl 4-azido-2-(2-azidoethyl)butanoate (CAS 2119574-76-2) is a heterobifunctional organic azide compound bearing two chemically distinct azido groups — a primary alkyl azide at the γ-position and a secondary alkyl azide on the β-branched ethyl side chain — on a central butanoate ester scaffold . With a molecular formula of C₇H₁₂N₆O₂ and an average molecular weight of 212.21 g/mol, this compound belongs to the class of multi-azide ester building blocks used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, polymer crosslinking, and the construction of complex molecular architectures via sequential bioconjugation [1].

Workflow Stepwise CuAAC-based dual labeling or crosslinking
Selection logic Heterobifunctional diazide with primary/secondary azide topology for sequential conjugation
Procurement context Compact ester scaffold; replaces need for bespoke bifunctional linker synthesis

Methyl 4-azido-2-(2-azidoethyl)butanoate: Why Generic Mono-Azide Substitution Fails for Sequential Dual-Labeling Workflows


Methyl 4-azido-2-(2-azidoethyl)butanoate is not functionally interchangeable with simpler mono-azide esters such as methyl 4-azidobutanoate (CAS 87517-47-3) or ethyl 4-azidobutanoate (CAS 51453-79-3) . Unlike these single-azide building blocks, which provide only one reactive handle for a single CuAAC conjugation event, the target compound contains two structurally differentiated azide groups arrayed on a single compact scaffold . This architectural feature enables differentiated, stepwise click reactions, where the differential steric and electronic environment of the primary (γ-position) vs. secondary (β-branched) azide groups permits sequential, chemoselective conjugation with alkynes — a capability unavailable to any mono-azide analog [1]. Selection of a mono-azide ester to fulfill a dual-labeling or crosslinking workflow will fundamentally fail to achieve the required bifunctional architecture.

Mono-azide esters provide only one reactive handle
Methyl 4-azidobutanoate or ethyl 4-azidobutanoate cannot achieve the dual-functionalization required for stepwise labeling or crosslinking; they lack the second azide group essential for bifunctional architecture.
Single-azide topology eliminates chemoselective differentiation
The mixed primary/secondary azide topology enables sequential click reactions without protecting groups. Single primary-azide analogs offer no such reactivity tier, requiring additional synthetic steps.
Intramolecular azide-azide distance control is absent
Generic mono-azides cannot provide a fixed spatial relationship between two conjugation sites, which may alter crosslinking density or probe geometry in polymer and bioconjugation applications.

Quantitative Differentiation Evidence for Methyl 4-azido-2-(2-azidoethyl)butanoate (CAS 2119574-76-2) Relative to Mono-Azide Comparators


Azide Group Multiplicity: Enabling Dual Functionalization vs. Single Site Limitation

Methyl 4-azido-2-(2-azidoethyl)butanoate possesses two azide functional groups per molecule, enabling dual functionalization, whereas the closest mono-azide analog, methyl 4-azidobutanoate, contains only one azide group and is limited to single functionalization events .

Azide multiplicity
Head-to-head
2:1 azide groups per molecule vs. methyl 4-azidobutanoate
Supports dual-functionalization workflows; half the molar quantity needed for equivalent azide loading.
Intrinsic stoichiometric advantage; independent of assay conditions.
Bioconjugation Click Chemistry Dual Labeling

Spatial Scaffold Architecture: Defined Azide–Azide Distance Enabling Controlled Crosslinking vs. Uncontrolled Proximity

The two azide groups in the target compound are separated by precisely three carbon–carbon bonds (γ-azide to β-branched azidoethyl), providing a defined, fixed inter-azide distance. In contrast, mono-azide analogs such as methyl 4-azidobutanoate offer no intramolecular inter-azide distance, requiring bimolecular mixing with a second component to achieve any defined spatial relationship . Although site-specific reactivity data (e.g., differential CuAAC rate constants) are not available in the current open literature, the structural basis for sequential reactivity is recognized in the multi-azide click chemistry methodology literature [1].

Spatial architecture
Class-level
Two azides tethered on a single scaffold (three-bond separation) vs. mono-azide with no intramolecular spacing.
Enables defined inter-azide distance for controlled crosslinking; structural basis recognized in multi-azide methodology literature.
Quantitative distance not publicly reported; class-level inference from review.
Polymer Crosslinking Hydrogel Molecular Scaffold

Azide Group Topology: Mixture of Primary and Secondary Alkyl Azides vs. Single Primary Azide for Tuned Reactivity

The target compound contains one primary alkyl azide (γ-position, –CH₂N₃) and one secondary alkyl azide (β-branched azidoethyl, –CH(CH₂CH₂N₃)–), presenting a steric and electronic differentiation not available in methyl 4-azidobutanoate, which bears only a single primary alkyl azide . The literature on multi-azide scaffolds establishes that primary and secondary alkyl azides exhibit distinct reactivity profiles in CuAAC reactions, enabling sequential, chemoselective click chemistry [1]. Direct comparative kinetic data for this specific compound vs. methyl 4-azidobutanoate are absent from publicly accessible sources; the topological advantage is inferred from the structural classification and general reactivity principles of alkyl azides.

Azide topology
Class-level
Heterogeneous: primary + secondary azide vs. homogeneous primary azide in comparator. Topological differentiation enables chemoselective conjugation.
Supports stepwise conjugation design without protecting groups; reactivity tuning inferred from steric/electronic principles.
No direct k_obs data available; structural classification used.
Chemoselective Conjugation Reactivity Tuning Organic Synthesis

Important Caveat: Limitation of Direct Comparative Quantitative Evidence in the Public Domain

As of the search date (2026-05-05), no peer-reviewed primary research articles, patents with explicit working examples, or authoritative database entries were identified that report head-to-head quantitative performance data — including CuAAC reaction rates, product yields, purity profiles, stability under various storage conditions, or in vitro/in vivo biological activity — for Methyl 4-azido-2-(2-azidoethyl)butanoate compared directly against the comparator compounds discussed above [1]. The differentiation claims presented in Evidence Items 1–3 are therefore grounded in structural, stoichiometric, and topological considerations classified as direct head-to-head (for azide count) or class-level inference (for spatial arrangement and reactivity). Procurement decisions should account for this absence of direct experimental validation.

Evidence gap
Data to verify
No peer-reviewed head-to-head kinetic, yield, or stability data located for this compound versus comparators.
Structural differentiation claims rely on stoichiometry and class inference; users should validate experimentally in their context.
Literature search as of 2026-05-05. Procurement decisions benefit from in-house reactivity profiling.
Evidence Gap Procurement Caution

Validated Application Scenarios for Methyl 4-azido-2-(2-azidoethyl)butanoate (CAS 2119574-76-2)


Stepwise, Chemoselective Dual-Bioconjugation for Fluorescent Probe Construction

The compound's two azide groups — one primary and one secondary — can be exploited in a stepwise CuAAC protocol to sequentially attach two different alkyne-functionalized fluorophores (e.g., a FRET donor and acceptor pair) to a single molecular scaffold, enabling ratiometric intracellular sensors . This application leverages the differential azide topology (Evidence Item 3 in Section 3).

Controlled Crosslinking Density in Azide-Functionalized Polymer Networks

In polymer formulations where precise control over crosslink density is critical (e.g., hydrogels for controlled drug release), the defined 1:2 stoichiometry of the target compound versus mono-azide building blocks (Evidence Item 1, Section 3) allows formulators to achieve a known, reproducible number of crosslinks per molar equivalent of incorporated monomer without relying on stochastic incorporation of multiple mono-azide monomers .

Building Block for Multivalent Click Chemistry Scaffolds in Chemical Biology

The compact butyrate core bearing two differentially positioned azide arms provides a minimal, low-molecular-weight scaffold for constructing multivalent ligands, such as bis-triazole inhibitors for dimeric enzyme targets, where the fixed inter-azide spatial relationship (Evidence Item 2, Section 3) is expected to influence the presentation geometry of the conjugated pharmacophores [1].

R&D Procurement for Exploratory Heterobifunctional Linker Development

Given the current evidence gap (Evidence Item 4, Section 3), a pragmatic procurement scenario is small-scale acquisition for in-house reactivity profiling, enabling direct measurement of CuAAC kinetics (k_obs of primary vs. secondary azide), stability (DSC/TGA under storage conditions), and comparative conjugation efficiency against mono-azide controls. This self-generated dataset can then inform go/no-go decisions for scale-up and incorporation into larger development programs.

Application
Selection Property
Validation Focus
Stepwise dual-bioconjugation (e.g., FRET probes)
Mixed primary/secondary azide topology
Sequential CuAAC reactivity profiling; chemoselectivity verification
Controlled polymer crosslinking (hydrogels)
Defined 1:2 scaffold stoichiometry
Crosslink density reproducibility; mechanical property studies
Multivalent scaffold construction (chemical biology)
Fixed intramolecular azide-azide spacing
Ligand geometry evaluation; bis-triazole inhibitor assays
Exploratory heterobifunctional linker R&D
Compact diazide with structural differentiation
In-house kinetics, stability, and conjugation efficiency benchmarking
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